molecular formula C21H22O4 B1675290 Licochalcone a CAS No. 58749-22-7

Licochalcone a

Cat. No.: B1675290
CAS No.: 58749-22-7
M. Wt: 338.4 g/mol
InChI Key: KAZSKMJFUPEHHW-DHZHZOJOSA-N
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Description

Licochalcone A is a bioactive chalcone flavonoid predominantly found in Glycyrrhiza inflata, a species of licorice used in traditional Chinese medicine. Structurally, it is characterized by a chalcone backbone with a prenyl group, which contributes to its unique biological activities . Modern studies highlight its role in modulating key pathways such as NF-κB for anti-inflammatory effects , thrombin inhibition via exosite I binding , and induction of autophagy/apoptosis in cancer cells . Its efficacy in skincare formulations (e.g., reducing erythema) further underscores its versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Licochalcone A can be synthesized through several methods, including column chromatography, preparative chromatography, and high-speed countercurrent chromatography. One common method involves the use of large-pore resin, polyamide column chromatography, and silica gel column chromatography. This method is simple, cost-effective, and easy to purify .

Chemical Reactions Analysis

Licochalcone A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Scientific Research Applications

Neuroprotective Effects

Licochalcone A has shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Preclinical studies indicate that it can reduce amyloid plaques and tau phosphorylation, which are critical factors in Alzheimer's pathology. The compound acts as a multitarget drug, exhibiting neuroprotective effects through several mechanisms:

  • Inhibition of Microglial Activation : this compound reduces neuroinflammation by inhibiting microglial activation and modulating inflammatory pathways such as ERK1/2 and NF-κB p65 .
  • Oxidative Stress Reduction : It protects neuronal cells from oxidative stress induced by amyloid-beta peptides, activating the PI3K/Akt/mTOR signaling pathway .
  • Cognitive Enhancement : By acting on the BDNF-TrkB pathway, this compound enhances cognitive function and may improve memory deficits associated with neurodegeneration .

Table 1: Neuroprotective Mechanisms of this compound

MechanismModel UsedMain Findings
Inhibition of Microglial ActivationRat primary microglia cultureReduces inflammatory mediators and oxidative stress .
Protection Against Oxidative StressSH-SY5Y cellsActivates PI3K/Akt/mTOR pathway to counteract oxidative damage .
Cognitive EnhancementTet-On Aβ-GFP293/SH-SY5Y cellsEnhances CREB-dependent BDNF/AKT/ERK signaling for cell survival .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects across various models. Research indicates its ability to modulate inflammatory responses through several pathways:

  • Regulation of TLR4/MyD88/NF-κB Pathway : In dairy cow claw dermal cells, this compound mitigated inflammation by downregulating TLR4 and MyD88 expressions, leading to reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) .
  • Ion Channel Inhibition : The compound inhibits ion channels involved in lymphocyte activation (ORAI1, Kv1.3), demonstrating potential for treating immune-related diseases .

Table 2: Anti-Inflammatory Mechanisms of this compound

MechanismModel UsedMain Findings
TLR4/MyD88/NF-κB PathwayDairy cow claw dermal cellsReduces pro-inflammatory cytokines and oxidative stress markers .
Ion Channel InhibitionT-lymphocytesSuppresses ORAI1 and K+ channels in a concentration-dependent manner .

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens:

  • Antibacterial Effects : Studies have shown that this compound exhibits significant antibacterial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell membranes and inhibits biofilm formation .
  • Antifungal Properties : The compound also shows antifungal activity, making it a candidate for treating fungal infections.

Table 3: Antimicrobial Activity of this compound

PathogenActivity TypeMain Findings
Staphylococcus aureusAntibacterialInhibits growth and biofilm formation .
Escherichia coliAntibacterialEffective against multidrug-resistant strains .
Fungal strainsAntifungalDemonstrates significant antifungal activity in vitro .

Anticancer Potential

The anticancer properties of this compound are notable, with research indicating its ability to inhibit tumor growth through various mechanisms:

  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing proliferation .

Table 4: Anticancer Mechanisms of this compound

MechanismCancer TypeMain Findings
Induction of ApoptosisVarious cancer cell linesUpregulates Bcl-xL and Bcl-2 while downregulating caspase activation .
Cell Cycle ArrestBreast cancerCauses G1 phase arrest in MCF-7 cells .

Comparison with Similar Compounds

Licochalcone A belongs to a family of structurally related chalcones (B, C, D, E) with distinct pharmacological profiles. Below is a detailed comparison:

Licochalcone B

  • Structural Difference : Lacks the prenyl group present in this compound, altering its hydrophobicity .
  • Biological Activities :
    • Exhibits stronger autophagic induction than this compound, protecting against oxidative stress in neuronal models .
    • Shows comparable anti-inflammatory effects but lower thrombin inhibition (IC₅₀ > 10 μM vs. This compound’s 0.92 μM) .
    • Higher binding affinity to SARS-CoV-2 Mpro (KD = 4.67 μM) than Licochalcone D (KD = 5.64 μM) .
  • Molecular Docking : Lower interaction energy (-119.7 kcal/mol) than this compound (-105.9 kcal/mol) in antimalarial studies, suggesting superior stability .

Licochalcone C

  • Structural Difference : Contains additional hydroxyl groups, enhancing antioxidant capacity .
  • Biological Activities: Potent inhibitor of bile salt hydrolase (BSH) with IC₅₀ = 0.73 μM, outperforming this compound (IC₅₀ = 5.8 μM) . Reduces iNOS expression by 60% in inflammatory models, surpassing this compound’s 40% reduction . Limited evidence in anticancer contexts compared to this compound’s robust apoptosis induction .

Licochalcone D

  • Structural Difference : Features a methoxy group, influencing lipid solubility .
  • Moderate antiviral activity against SARS-CoV-2 (KD = 5.64 μM) but lower cytotoxicity (IC₅₀ > 100 μM) than this compound (IC₅₀ = 53 μM) .

Licochalcone E

  • Biological Activities: Weak antimalarial activity compared to this compound (interaction energy = -98.2 kcal/mol vs. -105.9 kcal/mol) . No significant anti-inflammatory or anticancer data reported, unlike this compound .

Data Tables

Table 1: Key Pharmacological Comparisons

Compound Anti-Inflammatory (iNOS Reduction) Thrombin Inhibition (IC₅₀) Antiviral (SARS-CoV-2 Mpro KD) Autophagy Induction
This compound 40% 0.92 μM 5.64 μM Moderate
Licochalcone B 35% >10 μM 4.67 μM High
Licochalcone C 60% N/A N/A Low
Licochalcone D N/A N/A 5.64 μM N/A

Table 2: Molecular Docking Profiles (Antimalarial Activity)

Compound Docking Energy (kcal/mol) Target Protein Stability (RMSD)
This compound -105.9 1.2 Å
Licochalcone B -119.7 0.9 Å
Licochalcone E -98.2 1.5 Å

Mechanistic Insights

  • Antioxidant Capacity : Licochalcone C’s hydroxyl groups enhance free radical scavenging, while this compound relies on prenyl-mediated membrane interaction .
  • Thrombin Inhibition : this compound uniquely targets exosite I, unlike B or C, which show minimal activity .
  • Anticancer Effects : this compound induces caspase-8-mediated apoptosis, whereas Licochalcone B activates ATM-Chk2 pathways .

Biological Activity

Licochalcone A (Lico-A), a flavonoid derived from the root of the Glycyrrhiza species, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is primarily extracted from licorice root (Glycyrrhiza glabra and Glycyrrhiza uralensis) and is known for its anti-inflammatory , antioxidative , antitumor , and antimicrobial properties. These attributes make it a candidate for various therapeutic applications, including neurodegenerative diseases, cancer treatment, and metabolic disorders.

1. Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in several studies. For instance, it significantly inhibited the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages, showcasing its potential as an anti-inflammatory agent. In a study involving carrageenan-induced paw edema in mice, Lico-A reduced inflammation at doses of 2.5 to 10 mg/kg, indicating its efficacy in acute inflammatory conditions .

Table 1: Inhibition of COX-2 Activity by this compound

Concentration (μg/mL)PGE2 Production (%)Inhibition (%)
Blank4.8 ± 0.8-
Control28.7 ± 2.7-
This compound
0.121.3 ± 1.9*31.0
0.518.1 ± 3.1*44.8
114.5 ± 1.2*59.4
Indomethacin25.6 ± 0.613.0

(*p < 0.01 compared to control) .

2. Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective properties, particularly in the context of Alzheimer's disease (AD). It has been shown to reduce amyloid plaques and tau phosphorylation in preclinical models, suggesting its potential as a multitarget drug for AD treatment . The compound acts by inhibiting specific pathways involved in neuroinflammation and oxidative stress.

Table 2: Mechanisms of Neuroprotection by this compound

Experimental ModelMain Findings
SH-SY5Y CellsInhibits oxidative stress and apoptosis via PI3K/Akt/mTOR pathway .
Kainic Acid ModelPrevents neuronal degeneration by inhibiting JNK1 .
Rat Primary Microglia CultureExhibits anti-neuroinflammatory effects via COX-2/PGE2 pathway .

3. Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines, including breast cancer and colon carcinoma cells. It operates through multiple signaling pathways such as NF-κB and PI3K/Akt/mTOR, leading to apoptosis in cancer cells while sparing normal cells .

Case Study: Neuroprotective Effects in Alzheimer’s Disease

A study conducted on transgenic mice models of AD demonstrated that this compound significantly reduced cognitive decline associated with amyloid plaque accumulation and tau hyperphosphorylation . The compound was administered at varying doses over a period of six weeks, with results indicating improved memory performance and reduced neuroinflammation.

Case Study: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through the downregulation of aromatase activity, which is crucial for estrogen biosynthesis . This suggests its potential role as a non-endocrine risk-reducing agent for breast cancer prevention.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying Licochalcone A metabolites in hepatic metabolism studies?

  • Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) are standard for metabolite identification. For example, glucuronide and sulfate metabolites of this compound were characterized using HPLC-MS with selective reaction monitoring (SRM) transitions (e.g., m/z 515 to 339 for monoglucuronides) and NMR to confirm isomer ratios (97% E-isomer vs. 3% Z-isomer) .
  • Experimental Design : Include β-glucuronidase/sulfatase treatment to validate conjugates and control incubations with heat-inactivated hepatocytes to confirm enzymatic activity .

Q. How does this compound affect cancer cell growth in vitro, and what statistical tools are appropriate for dose-response analysis?

  • Methodology : Use dose-dependent assays (e.g., 0–100 μM this compound) on bladder cancer cell lines (UM-UC-3, J82, HT-1197) with triplicate measurements. Analyze viability via Student’s t-test (threshold: p < 0.05) and GraphPad Prism for dose-response curve fitting .
  • Data Interpretation : Report IC₅₀ values and correlate with ERK1/2 pathway suppression, as shown in bladder cancer models .

Q. What antioxidant mechanisms are attributed to this compound in aqueous vs. alcoholic solutions?

  • Mechanistic Insight : In aqueous solutions, this compound undergoes electron transfer (ET) and proton transfer (PT) to scavenge radicals (e.g., PTIO•). In methanol, hydrogen atom transfer (HAT) dominates, preferentially at the 4-OH group, confirmed via UPLC-ESI-Q-TOF-MS/MS adduct analysis (m/z 730 for DPPH• adducts) .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory mechanisms be resolved?

  • Case Study : While this compound inhibits NF-κB via IKK suppression (reducing TSLP in asthma models), its ion channel modulation (e.g., ORAI1, Kv1.3) remains understudied .
  • Experimental Strategy : Combine siRNA knockdown of ion channels with NF-κB luciferase reporter assays to isolate pathway-specific effects .

Q. What experimental designs address reproducibility challenges in cell-based studies of this compound?

  • Critical Factors : Cell line passaging introduces variability; limit passages (e.g., <20) and validate results across multiple lines. Use computational models to simulate passaging effects on gene expression .
  • Validation : Replicate growth suppression assays (e.g., bladder cancer studies) with synchronized cell cycles and standardized culture conditions .

Q. How does this compound bind to thrombin, and what kinetic assays validate this interaction?

  • Binding Analysis : Surface plasmon resonance (SPR) or fluorescence quenching assays show this compound binds thrombin exosite I (non-competitive inhibition). Lysine labeling assays (e.g., 80% reduction at exosite I vs. no effect at exosite II) confirm specificity .
  • Data Interpretation : Compare inhibition constants (Kᵢ) with structural analogs to identify critical substituents (e.g., 1,1-dimethyl-2-propenyl group) .

Q. What advanced techniques elucidate this compound’s pharmacokinetics and tissue distribution?

  • Approach : Use radiolabeled this compound (³H or ¹⁴C) in rodent models, paired with autoradiography and LC-MS/MS for quantification. Monitor major metabolites (e.g., MG1–MG9 glucuronides) in plasma and hepatic tissues .

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s neuroprotective effects in Alzheimer’s disease?

  • Protocol : Dock this compound into amyloid-beta (Aβ) fibrils using AutoDock Vina. Run 100-ns MD simulations (AMBER/CHARMM force fields) to assess binding stability and free energy (MM-PBSA). Validate with in vitro Aβ aggregation assays .

Q. Methodological Considerations

  • Data Contradiction Analysis : Compare studies using standardized protocols (e.g., identical cell lines, solvent controls). For example, subinhibitory this compound concentrations (1/16–1/4 MIC) do not affect S. aureus growth but alter toxin secretion .
  • Statistical Rigor : Predefine exclusion criteria and power analysis (e.g., ≥80% power for t-tests) to avoid Type I/II errors .

Properties

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904181
Record name Licochalcone A
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58749-22-7
Record name Licochalcone A
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Record name Licochalcone A
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Record name Licochalcone A
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Record name Licochalcone A
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Retrosynthesis Analysis

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